molecular formula C19H25N5O2S B12237246 N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12237246
M. Wt: 387.5 g/mol
InChI Key: ZJYXWDUZHFWZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group, a piperazine ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the ethoxyphenyl derivative, followed by the introduction of the piperazine and pyrimidine rings through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl bromide, piperazine, and pyrimidine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}propionamide

Uniqueness

N-(2-ethoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties. Its ethoxyphenyl group, in particular, can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H25N5O2S/c1-3-26-16-7-5-4-6-15(16)21-18(25)14-27-19-20-9-8-17(22-19)24-12-10-23(2)11-13-24/h4-9H,3,10-14H2,1-2H3,(H,21,25)

InChI Key

ZJYXWDUZHFWZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.